molecular formula C19H22N4O2 B2464354 2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034256-01-2

2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2464354
CAS RN: 2034256-01-2
M. Wt: 338.411
InChI Key: YVISOGKWZUPULD-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study on pyrazole-acetamide derivatives, focusing on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes, revealed their significant antioxidant activity. These complexes were synthesized using pyrazole-acetamide derivatives and characterized by various spectroscopic methods. The solid-state structures were established by single-crystal X-ray crystallography. The antioxidant activity of both the ligands and their complexes was determined in vitro, showing notable antioxidant properties (K. Chkirate et al., 2019).

Synthesis of Novel 2-Pyrone Derivatives

Another research effort reported the synthesis of novel 2-pyrone derivatives, including structures somewhat related to the compound of interest. These compounds were characterized by single-crystal X-ray diffraction, and their intermolecular interactions were analyzed using the Hirshfeld surface analysis method. Additionally, the binding modes within Tyrosine-protein kinase JAK2 were investigated, providing insights into their potential biological activities (J. Sebhaoui et al., 2020).

Heck Cyclization and Structural Analysis

Research into the synthesis, structure, and Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline offered insights into complex chemical transformations and structural elucidations relevant to pyrazole and acetamide chemistry. This study provides a foundational understanding of chemical synthesis techniques and structural analysis methods applicable to the development of compounds with potential biological activities (D. A. Skladchikov et al., 2013).

Antimicrobial and Molecular Docking Studies

A study on the synthesis and antimicrobial evaluation of pyrazole-imidazole-triazole hybrids highlighted the potential biological activities of compounds structurally related to the one of interest. These compounds were synthesized through a click reaction and evaluated for their antimicrobial activity. The compound demonstrating significant potency against A. niger suggests the potential for these structures to serve as bases for developing antimicrobial agents. Molecular docking studies further ascertained the binding conformation of the most active compounds, providing a pathway for rational drug design (Suman Punia et al., 2021).

properties

IUPAC Name

2-indol-1-yl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(14-22-9-8-15-5-1-2-7-18(15)22)21-16-11-20-23(12-16)13-17-6-3-4-10-25-17/h1-2,5,7-9,11-12,17H,3-4,6,10,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVISOGKWZUPULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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